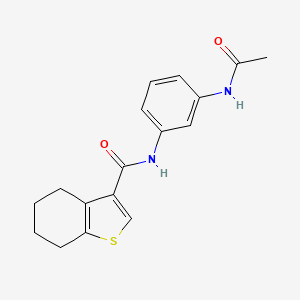
Azepan-1-yl(2-methylfuran-3-yl)methanone
Descripción general
Descripción
1-(2-Methyl-3-furoyl)azepane is an organic compound that features a seven-membered azepane ring fused with a furan ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(2-methylfuran-3-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-methyl-3-buten-2-ol with an acid catalyst.
Azepane Ring Formation: The azepane ring can be formed by the hydrogenation of hexamethylene diamine, followed by cyclization.
Coupling Reaction: The final step involves coupling the furan ring with the azepane ring using a suitable coupling agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-3-furoyl)azepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azepane ring can be reduced to form hexamethylene diamine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and azepane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexamethylene diamine derivatives.
Substitution: Various substituted furan and azepane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methyl-3-furoyl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Azepan-1-yl(2-methylfuran-3-yl)methanone depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the furan and azepane rings, respectively.
Comparación Con Compuestos Similares
Azepane: A seven-membered ring compound with similar structural features but without the furan ring.
Furan: A five-membered aromatic ring with oxygen, similar to the furan part of Azepan-1-yl(2-methylfuran-3-yl)methanone.
Hexamethylene Diamine: A precursor in the synthesis of azepane rings.
Uniqueness: 1-(2-Methyl-3-furoyl)azepane is unique due to the combination of the furan and azepane rings, which imparts distinct chemical and biological properties not found in the individual components. This fusion enhances its potential for diverse applications in various fields.
Propiedades
IUPAC Name |
azepan-1-yl-(2-methylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-11(6-9-15-10)12(14)13-7-4-2-3-5-8-13/h6,9H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKRDYIIPLSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


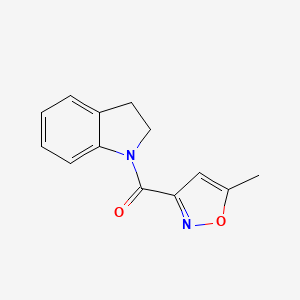

![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide](/img/structure/B4180732.png)
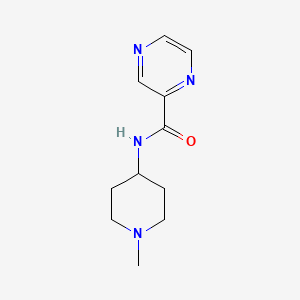
![N-{3-[(2-FURYLMETHYL)CARBAMOYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B4180748.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)

![5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4180775.png)

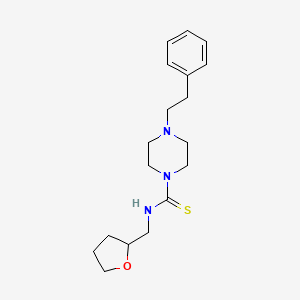
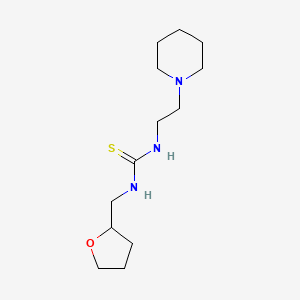

![2-(4-BROMOPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE](/img/structure/B4180813.png)
